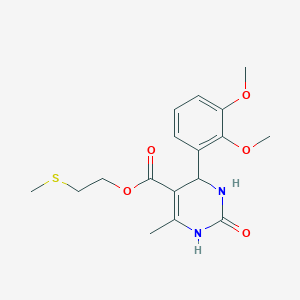![molecular formula C13H16N4O2S2 B5209932 N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a thiadiazole derivative that has been found to have various biochemical and physiological effects.
作用机制
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea inhibits thyroid hormone synthesis by blocking the enzyme thyroperoxidase, which is involved in the iodination and coupling of thyroid hormones. This results in a reduction in the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has also been found to have antioxidant properties, which may contribute to its beneficial effects in various diseases.
Biochemical and physiological effects:
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been found to have various biochemical and physiological effects. In addition to its role in inhibiting thyroid hormone synthesis, N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has also been found to modulate the expression of various genes involved in metabolism and development.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use. Additionally, N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea in lab experiments. It has been found to have off-target effects, which may complicate the interpretation of results. Additionally, the optimal dosage and duration of treatment with N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea may vary depending on the specific experimental conditions.
未来方向
There are several future directions for research involving N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the role of N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea in the treatment of oxidative stress-related diseases. Additionally, the use of N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea as a tool to investigate the role of thyroid hormone in development and metabolism may have potential applications in the field of regenerative medicine. Further studies are also needed to better understand the off-target effects of N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea and to optimize its use in lab experiments.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea is a well-established chemical compound that has been widely used in scientific research. Its synthesis method is well-established, and its effects are well-documented. N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and antioxidant properties. While there are limitations to its use in lab experiments, N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has several advantages and has potential applications in various fields of research. Further studies are needed to fully understand the potential of N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea and to optimize its use in lab experiments.
合成方法
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride, followed by the reaction with propylthiol and ammonium thiocyanate. The resulting product is then reacted with urea to form N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea. This synthesis method has been well-established and has been used in various studies.
科学研究应用
N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research, particularly in the field of endocrinology. It has been found to inhibit thyroid hormone synthesis and has been used in the treatment of hyperthyroidism. N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has also been used in studies investigating the role of thyroid hormone in development and metabolism. Additionally, N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been used as a tool to investigate the role of oxidative stress in various diseases.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-3-7-20-13-17-16-12(21-13)15-11(18)14-9-5-4-6-10(8-9)19-2/h4-6,8H,3,7H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYJQZCTHQVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6372767 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)


![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)